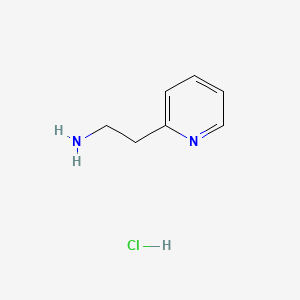
2-(2-Aminoethyl)pyridine hydrochloride
Cat. No. B8803217
Key on ui cas rn:
24319-18-4
M. Wt: 158.63 g/mol
InChI Key: CGTWPKMZGWJCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04895840
Procedure details


Concentrated hydrochloric acid (16.50 ml, 0.20 mole) was poured slowly into a stirred solution of 2-(2-aminoethyl)pyridine (12.22 g, 0.10 mole) in 200 ml absolute ethanol. The mixture was concentrated to dryness and the residual solid recrystallized from 600 ml absolute ethanol. The light orange-pink solid was collected and yielded 8.48 g; mp 187°-189° C. (lit1 186°-189° C.).



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)C>[ClH:1].[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][CH2:3][NH2:2] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
12.22 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual solid recrystallized from 600 ml absolute ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light orange-pink solid was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 8.48 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
mp 187°-189° C. (lit1 186°-189° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.N1=C(C=CC=C1)CCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
